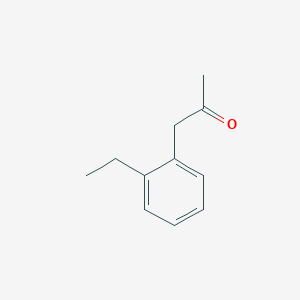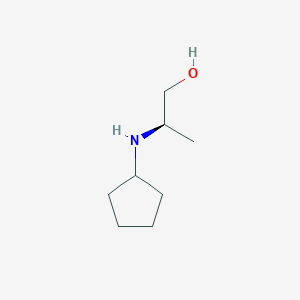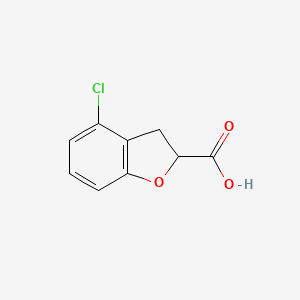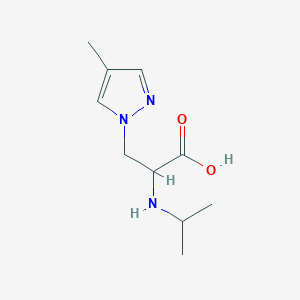
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropylamino group: The isopropylamino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling of the pyrazole and isopropylamino groups: The final step involves coupling the pyrazole ring with the isopropylamino group through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or amines.
科学研究应用
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)pentanoic acid
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)hexanoic acid
Uniqueness
2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylamino group and the pyrazole ring allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-8(3)4-11-13/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |
InChI 键 |
QMRQWRCGFIRBSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1)CC(C(=O)O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


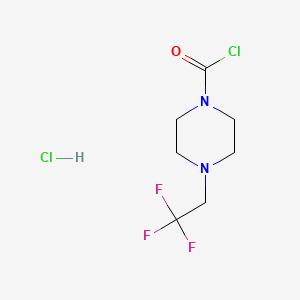
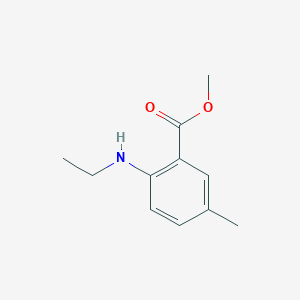
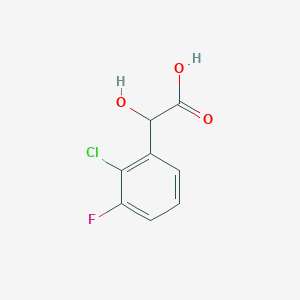
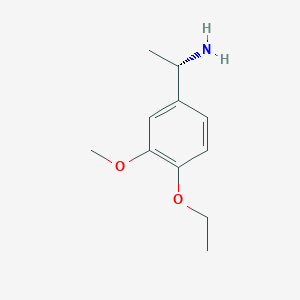
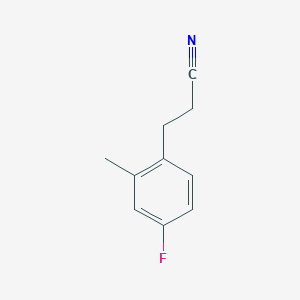
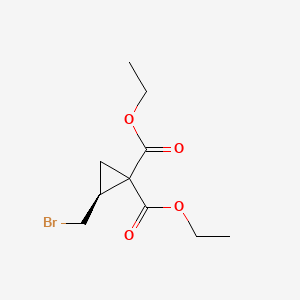
![2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid](/img/structure/B15312492.png)
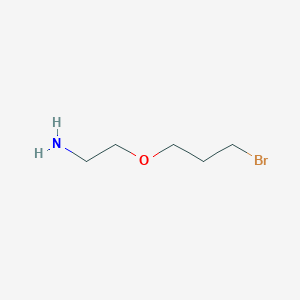
![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
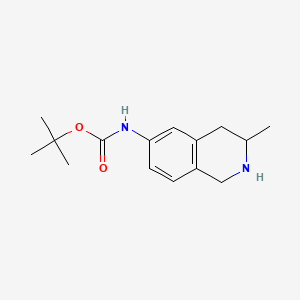
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
